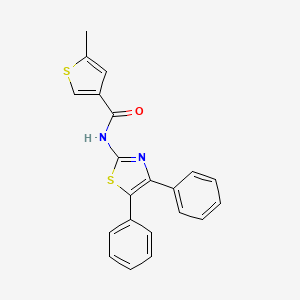

N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide

Descripción

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide (Compound ID: Y202-7844) is a heterocyclic compound featuring a 1,3-thiazole core substituted with two phenyl groups at positions 4 and 3. The thiazole ring is further functionalized with a 5-methylthiophene-3-carboxamide moiety via an amide linkage.

Propiedades

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS2/c1-14-12-17(13-25-14)20(24)23-21-22-18(15-8-4-2-5-9-15)19(26-21)16-10-6-3-7-11-16/h2-13H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJZWDBWUNGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701186339 | |

| Record name | N-(4,5-Diphenyl-2-thiazolyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438227-85-1 | |

| Record name | N-(4,5-Diphenyl-2-thiazolyl)-5-methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438227-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5-Diphenyl-2-thiazolyl)-5-methyl-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701186339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the thiophene ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may include the use of catalysts like palladium or copper, and solvents such as dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mecanismo De Acción

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Thiophene Moieties

The compound’s activity and physicochemical properties are influenced by substituents on the thiazole and thiophene rings. Key comparisons include:

- Impact of Aromatic vs. Alkyl Substituents: The diphenyl groups on the thiazole ring in Y202-7844 enhance lipophilicity (higher logP) compared to the dimethyl/ethyl substituents in Y206-9421 . This may improve membrane permeability but reduce aqueous solubility.

- Thiophene vs. Thiadiazole Cores: The thiophene-carboxamide in Y202-7844 contrasts with the thiadiazole-thione-carboxamide in ’s compounds.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The diphenyl groups in Y202-7844 may influence crystal packing via π-π interactions, whereas smaller substituents (e.g., methyl in Y206-9421) could favor different hydrogen-bonding patterns, as analyzed via graph set theory in .

- Thermal Stability : Thiencarbazone-methyl ( ) has a melting point of 206°C, suggesting that Y202-7844’s aromaticity may confer comparable thermal stability.

Actividad Biológica

N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-methylthiophene-3-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The compound is part of the thiazole family, which is known for various biological activities including:

- Antimicrobial : Exhibits activity against bacteria and fungi.

- Antitumor : Demonstrates cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation in biological systems.

- Antioxidant : Capable of scavenging free radicals.

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways. Thiazole derivatives generally act by:

- Modulating Enzyme Activity : They may inhibit or activate specific enzymes involved in metabolic pathways.

- Interacting with Receptors : Binding to cellular receptors can alter signal transduction pathways.

- Inducing Apoptosis : Some thiazole derivatives trigger programmed cell death in cancer cells.

Antitumor Activity

A study highlighted the cytotoxic effects of thiazole derivatives on various cancer cell lines. For instance, compounds similar to this compound showed IC50 values less than that of standard drugs like doxorubicin, indicating significant potential as anticancer agents .

Antimicrobial Properties

Research indicates that thiazole derivatives possess antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) for related compounds was found to be in the low microgram range (0.22 - 0.25 μg/mL), suggesting high efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Activity

In vitro studies on a related thiazole derivative demonstrated potent activity against human glioblastoma U251 cells. The structure-activity relationship (SAR) indicated that the presence of specific substituents on the thiazole ring enhanced cytotoxicity .

Case Study 2: Antimicrobial Evaluation

Another study evaluated various thiazole derivatives for their antimicrobial efficacy. This compound was tested alongside other compounds, showing promising results in inhibiting biofilm formation and bacterial growth .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.